(6-Chloro-2-fluoro-3-iodophenyl)boronic acid
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Overview
Description
(6-Chloro-2-fluoro-3-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BClFIO2. It is a versatile reagent used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-fluoro-3-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the direct iodination of (6-Chloro-2-fluoro)phenylboronic acid using iodine and a suitable oxidizing agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-fluoro-3-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
(6-Chloro-2-fluoro-3-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-Chloro-2-fluoro-3-iodophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-Chloro-2-fluoro-3-iodophenyl)boronic acid is unique due to the presence of multiple halogen atoms (chlorine, fluorine, iodine) on the phenyl ring. This unique combination of substituents provides distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H4BClFIO2 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(6-chloro-2-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BClFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H |
InChI Key |
NRPCBQRIHYBWGK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)I)Cl)(O)O |
Origin of Product |
United States |
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